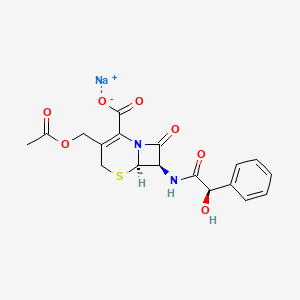
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-二氯苯氧基)丁酸 ,是一种列入欧洲现有商业化学品清单 (EINECS) 的化学化合物。由于其独特的化学性质,该化合物主要用于各种工业和农业应用。
准备方法
合成路线和反应条件
4-(2,4-二氯苯氧基)丁酸的合成通常涉及在受控条件下将 2,4-二氯苯酚与丁酸反应。该反应由酸催化剂(例如硫酸)催化,并需要加热以促进酯化过程。然后将所得酯水解以得到所需的产物。
工业生产方法
在工业环境中,4-(2,4-二氯苯氧基)丁酸的生产是在大型反应器中进行的。该工艺涉及将反应物和催化剂连续送入反应器,保持最佳温度和压力条件,以最大限度地提高产量和效率。然后通过蒸馏和结晶技术对产品进行纯化。
化学反应分析
反应类型
4-(2,4-二氯苯氧基)丁酸会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的羧酸。
还原: 还原反应可以将该化合物转化为醇衍生物。
取代: 化合物中的卤素原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在碱性条件下使用氢氧根离子和胺等亲核试剂。
形成的主要产物
氧化: 形成羧酸。
还原: 形成醇类。
取代: 形成取代的苯氧基丁酸。
科学研究应用
4-(2,4-二氯苯氧基)丁酸在科学研究中有着广泛的应用:
化学: 用作有机合成的试剂,以及作为合成更复杂分子的前体。
生物学: 研究其对植物生长和发育的影响,尤其是作为除草剂。
医药: 由于其生物活性,正在研究其潜在的治疗应用。
工业: 用于农用化学品和其他工业产品的生产。
作用机制
4-(2,4-二氯苯氧基)丁酸的作用机制涉及其与植物中特定分子靶标的相互作用。该化合物模拟天然植物激素,扰乱正常的生长过程,导致细胞分裂和伸长的抑制。这导致有效控制不需要的植被。
相似化合物的比较
类似化合物
2,4-二氯苯氧基乙酸 (2,4-D): 一种广泛使用的除草剂,具有类似的结构特征。
MCPA (2-甲基-4-氯苯氧基乙酸): 另一种具有可比特性的除草剂。
独特性
4-(2,4-二氯苯氧基)丁酸的独特性在于其特定的化学结构,赋予其独特的物理和化学性质。与 2,4-D 和 MCPA 等类似化合物相比,其更长的碳链提供了不同的溶解度和反应性特征,使其适用于其他化合物可能效果不佳的特定应用。
属性
CAS 编号 |
51372-87-3 |
|---|---|
分子式 |
C18H17N2NaO7S |
分子量 |
428.4 g/mol |
IUPAC 名称 |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O7S.Na/c1-9(21)27-7-11-8-28-17-12(16(24)20(17)13(11)18(25)26)19-15(23)14(22)10-5-3-2-4-6-10;/h2-6,12,14,17,22H,7-8H2,1H3,(H,19,23)(H,25,26);/q;+1/p-1/t12-,14-,17-;/m1./s1 |
InChI 键 |
KNEWFQZPZHWKLS-YCLOEFEOSA-M |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


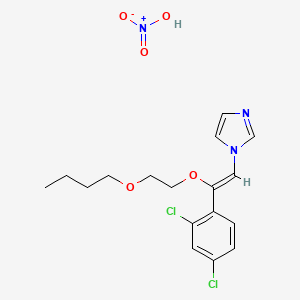

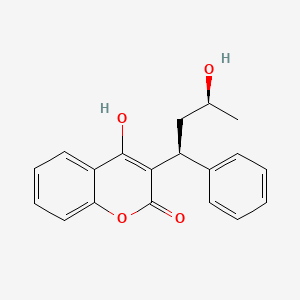
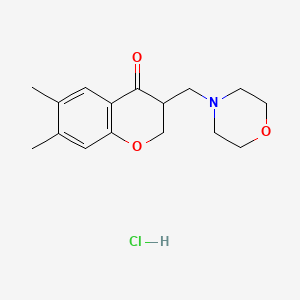
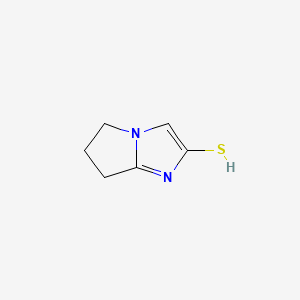
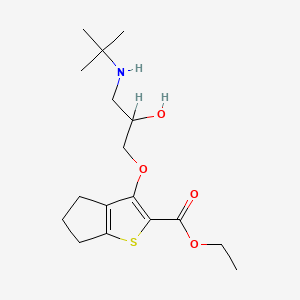
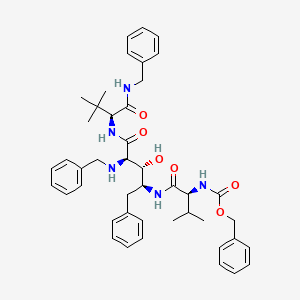





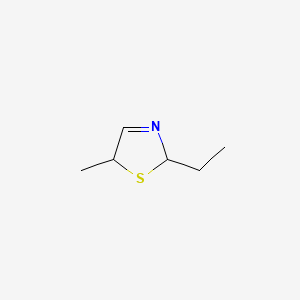
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
